molecular formula C23H26N2O B2464572 (E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 256955-33-6

(E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No. B2464572
CAS RN: 256955-33-6
M. Wt: 346.474
InChI Key: XYIPOKICMMPCAH-JLHYYAGUSA-N
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Description

(E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide, or TB-IND-E, is a synthetic compound with a wide range of applications in scientific research. TB-IND-E has been used to study a variety of biological processes, including biochemical and physiological effects, and has been used to develop new drugs and therapies. TB-IND-E has been found to possess numerous advantages for laboratory experimentation, as well as potential limitations.

Scientific Research Applications

Enzyme Inhibition

(E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide, a compound related to indole-based scaffolds, has shown significant potential as an enzyme inhibitor. A study by Nazir et al. (2018) demonstrated that molecules structurally similar to this compound exhibited potent inhibitory potential against the urease enzyme, suggesting their potential application in therapeutic drug development (Nazir et al., 2018).

Anticancer Properties

Indole-based chalcones, which are structurally related to the compound , have been explored for their anticancer properties. Badria et al. (2019) conducted a study on various indole-based chalcones and found them to exhibit antiproliferative activity, indicating the potential of such compounds in cancer treatment (Badria et al., 2019).

Synthesis and Transformations

The synthesis and transformation of compounds similar to (E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide have been a focus of research. Cucek and Verček (2008) reported on the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which are related to the compound , highlighting the diverse chemical transformations these molecules can undergo (Cucek & Verček, 2008).

Antimicrobial and Antitubercular Applications

Research has also delved into the antimicrobial and antitubercular applications of compounds structurally similar to (E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide. Sanna et al. (2002) synthesized compounds with indole and prop-2-enamide components, which showed modest growth inhibition of Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Sanna et al., 2002).

Molecular Devices and Complexation

Lock et al. (2004) explored the complexation and self-assembly of molecular devices using compounds similar to the one . They studied the photoisomerization of stilbene derivatives in cyclodextrin complexes, showcasing the potential of these molecules in the development of molecular devices (Lock et al., 2004).

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-23(2,3)19-11-8-17(9-12-19)10-13-22(26)24-15-14-18-16-25-21-7-5-4-6-20(18)21/h4-13,16,25H,14-15H2,1-3H3,(H,24,26)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIPOKICMMPCAH-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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